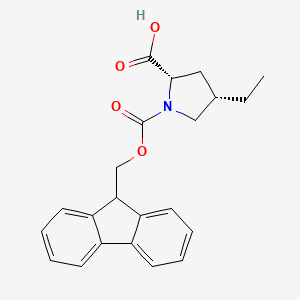
Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-triphenylimidazole derivatives typically involves the reaction between benzoin, benzaldehyde, and ammonia. For instance, benzoin (5 g, 0.023 M) is reacted with benzaldehyde (5 mL, 0.05 mol) in the presence of ammonia and refluxed for 4 hours. The resulting mixture is then cooled and filtered to obtain 2,4,5-triphenylimidazole .
Industrial Production Methods: While specific industrial production methods for hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, forming corresponding oxides.
Reduction: Reduction of the hydroperoxide group can yield alcohols or other reduced forms.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols.
科学的研究の応用
Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl has several applications in scientific research:
作用機序
The mechanism of action of hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl involves its interaction with molecular targets such as proteins and enzymes. The hydroperoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the imidazole ring can interact with various biological targets, modulating their activity and leading to therapeutic effects .
類似化合物との比較
2,4,5-Triphenylimidazole: This compound shares the same core structure but lacks the hydroperoxide group.
Lophine: Another name for 2,4,5-triphenylimidazole, highlighting its historical significance.
Other Imidazole Derivatives: Compounds such as 2,4,5-triphenyl-1-substituted imidazoles exhibit similar biological activities.
Uniqueness: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other imidazole derivatives that may not possess such functional groups.
特性
CAS番号 |
1729-09-5 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
4-hydroperoxy-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C21H16N2O2/c24-25-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)22-20(23-21)17-12-6-2-7-13-17/h1-15,24H |
InChIキー |
OMYGAPPRUMNOIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)OO)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


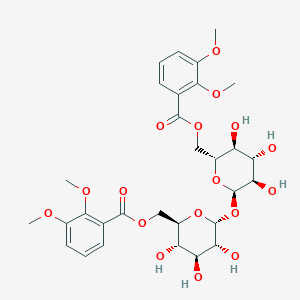

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
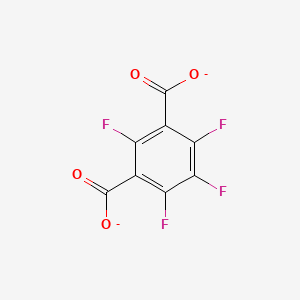
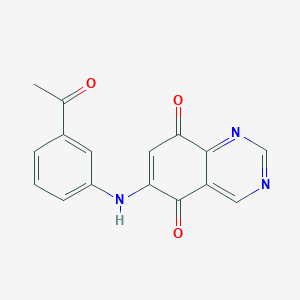
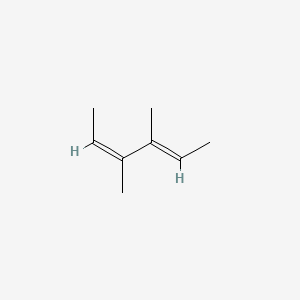

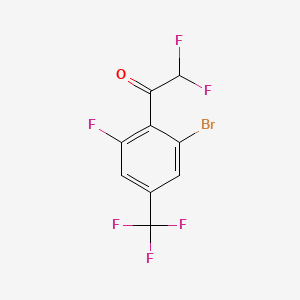
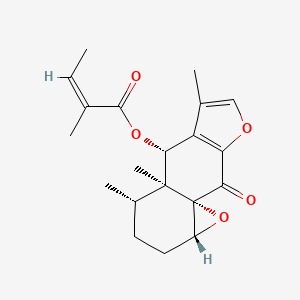
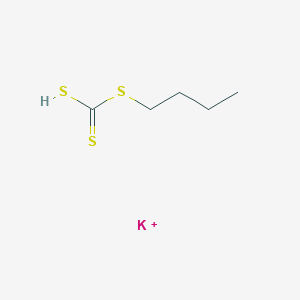
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
